molecular formula C16H16ClN3O2 B2969762 6-chloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide CAS No. 1180860-88-1

6-chloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2969762
CAS No.: 1180860-88-1
M. Wt: 317.77
InChI Key: MYBIVCLCXQQGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of carboxamides. This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 6-position and a carboxamide group at the 3-position. Additionally, it has a phenyl ring substituted with a propylcarbamoyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring, chlorination, and the introduction of the carboxamide and propylcarbamoyl groups. One common synthetic route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Carboxamide Formation: The carboxamide group can be introduced through a reaction between the pyridine derivative and an appropriate amine, such as ammonia or a primary amine.

    Propylcarbamoyl Group Introduction: The phenyl ring can be functionalized with a propylcarbamoyl group through a reaction with propyl isocyanate or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carboxamide derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

6-chloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide: A similar compound with a prop-2-en-1-yl group instead of a propylcarbamoyl group.

    6-chloro-N-(4-methoxy-3-(6-(perfluoropropan-2-yl)benzo[d]oxazol-2-yl)phenyl)-N-methylnicotinamide: A compound with a benzoxazole moiety and different substituents.

Uniqueness

6-chloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

6-chloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c1-2-9-18-16(22)12-5-3-4-6-13(12)20-15(21)11-7-8-14(17)19-10-11/h3-8,10H,2,9H2,1H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBIVCLCXQQGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.